molecular formula C11H11NO3 B2502024 Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate CAS No. 1174538-70-5

Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B2502024
CAS No.: 1174538-70-5
M. Wt: 205.213
InChI Key: BHLCGXBVVKVPKH-UHFFFAOYSA-N
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Description

Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a heterocyclic compound with a quinoline backbone. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
  • Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate

Comparison: Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in synthetic chemistry and drug design .

Biological Activity

Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS: 1174538-70-5) is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer properties, and enzyme inhibition mechanisms.

  • Molecular Formula : C₁₁H₁₁N₁O₃
  • Molecular Weight : 205.21 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of functional groups such as carbonyl and carboxylate enhances its interaction with microbial enzymes and cell membranes.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Anticancer Activity

The compound has shown promising anticancer properties in preliminary in vitro studies. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: In Vitro Effects on Cancer Cell Lines
A study conducted on human breast cancer cell lines (MCF-7) indicated that treatment with this compound resulted in:

  • IC50 Value : Approximately 25 µM
  • Mechanism : Induction of apoptosis via the mitochondrial pathway

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor functions leading to altered cellular responses.

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound compared to related compounds:

Compound Name Molecular Formula Key Features Biological Activity
Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinolineC₁₁H₉N₁O₃Hydroxyl group enhances reactivityAntimicrobial and anticancer
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinolineC₁₂H₁₃N₁O₃Ethoxy group affects solubilityModerate antimicrobial activity
Ethyl 4-(4-chlorophenyl)-2-methyl quinoline derivativeC₁₉H₁₈ClN₁O₃Chlorophenyl group increases potencyStrong anticancer properties

Properties

IUPAC Name

methyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)7-5-8-9(12-6-7)3-2-4-10(8)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLCGXBVVKVPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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